molecular formula C19H13FN6O3S2 B13823998 4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Cat. No.: B13823998
M. Wt: 456.5 g/mol
InChI Key: JBFXDMMQGFSUBA-UHFFFAOYSA-N
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Description

“4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” is a complex organic compound that features a combination of thiazole, tetrazole, and benzoic acid moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” likely involves multiple steps, including the formation of the thiazole and tetrazole rings, followed by their coupling with the benzoic acid derivative. Typical reaction conditions might include:

    Formation of Thiazole Ring: This could involve the condensation of a 4-fluorophenyl derivative with a thioamide under acidic conditions.

    Formation of Tetrazole Ring: This might be achieved by reacting an azide with a nitrile in the presence of a catalyst.

    Coupling Reactions: The final coupling of the thiazole and tetrazole rings with the benzoic acid derivative could involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine

In medicine, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(2-{[(2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
  • 4-{5-[(2-{[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Uniqueness

The uniqueness of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H13FN6O3S2

Molecular Weight

456.5 g/mol

IUPAC Name

4-[5-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H13FN6O3S2/c20-13-5-1-11(2-6-13)15-9-30-18(21-15)22-16(27)10-31-19-23-24-25-26(19)14-7-3-12(4-8-14)17(28)29/h1-9H,10H2,(H,28,29)(H,21,22,27)

InChI Key

JBFXDMMQGFSUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)F

Origin of Product

United States

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